6-(butan-2-yloxy)-1,3-benzothiazol-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
51030-46-7 |
|---|---|
Molecular Formula |
C11H14N2OS |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
6-butan-2-yloxy-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C11H14N2OS/c1-3-7(2)14-8-4-5-9-10(6-8)15-11(12)13-9/h4-7H,3H2,1-2H3,(H2,12,13) |
InChI Key |
RUIDVZJNQVPPNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC2=C(C=C1)N=C(S2)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Butan 2 Yloxy 1,3 Benzothiazol 2 Amine
Retrosynthetic Analysis of the 6-(Butan-2-yloxy)-1,3-benzothiazol-2-amine Scaffold
A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections to identify plausible starting materials. The primary functional groups available for disconnection are the 2-amino group, the thiazole (B1198619) ring itself, and the butan-2-yloxy ether linkage. amazonaws.com
The most common strategy for synthesizing 2-aminobenzothiazoles involves the cyclization of a phenylthiourea (B91264) precursor. nih.gov Therefore, the C-S and C-N bonds of the thiazole ring can be disconnected, leading back to N-(4-(butan-2-yloxy)phenyl)thiourea. This intermediate, in turn, can be conceptually derived from 4-(butan-2-yloxy)aniline and a thiocyanating agent.
Alternatively, the ether bond can be disconnected. amazonaws.com This would lead to two potential precursors: 2-amino-1,3-benzothiazol-6-ol (a 6-hydroxy derivative) and a suitable butan-2-yl electrophile, such as 2-bromobutane (B33332). The synthesis would then involve a Williamson ether synthesis. However, preparing the aniline (B41778) with the desired ether moiety already in place is often a more direct route. This leads back to 4-(butan-2-yloxy)aniline as the key starting material. nih.gov This aniline derivative is the precursor that undergoes cyclization to form the benzothiazole (B30560) ring.
Precursor Synthesis and Strategic Functionalization for the Butan-2-yloxy Moiety
The synthesis of the final compound is critically dependent on the efficient preparation of its key precursors, particularly the substituted aniline that carries the sec-butoxy group.
The synthesis of 6-substituted-2-aminobenzothiazoles is a well-established field in heterocyclic chemistry. The classical and widely employed method for constructing this scaffold is the reaction of a 4-substituted aniline with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in the presence of bromine and glacial acetic acid. nih.govresearchgate.netsphinxsai.com This reaction proceeds through the in-situ formation of a phenylthiourea intermediate, which then undergoes oxidative cyclization. nih.govekb.eg
Variations of this approach include the pre-synthesis of the arylthiourea, which is then cyclized using an oxidizing agent like bromine in a solvent such as chloroform (B151607) or with sulfuric acid and a catalytic amount of a bromine compound. google.comindexcopernicus.comresearchgate.net These methods are versatile and can be used to produce a wide range of 2-aminobenzothiazoles with different substituents at the 6-position, such as the analogous 6-methoxy-2-aminobenzothiazole. ekb.eg
The most strategic approach to incorporate the butan-2-yloxy group is to introduce it onto the aniline ring prior to the formation of the benzothiazole core. The key starting material for this pathway is 4-(butan-2-yloxy)aniline. nih.gov This precursor is typically synthesized via the Williamson ether synthesis, where p-aminophenol is deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic butan-2-yl source like 2-bromobutane or 2-iodobutane.
Once the key precursor, 4-(butan-2-yloxy)aniline, is synthesized, it can be converted into the target this compound. This is achieved through the previously mentioned cyclization reaction, where the substituted aniline is treated with ammonium thiocyanate and bromine in glacial acetic acid. researchgate.net The para position of the amino group in the aniline directs the cyclization to form the 6-substituted benzothiazole derivative.
Cyclization Reaction Mechanisms for the 1,3-Benzothiazole Core Formation
The formation of the 2-aminobenzothiazole (B30445) ring from a 4-substituted aniline is a classic example of electrophilic cyclization. Two primary named reactions describe this transformation:
Hugershoff Synthesis : This method involves the cyclization of an N-arylthiourea with bromine, typically in a solvent like chloroform. indexcopernicus.com The arylthiourea itself is first prepared from the corresponding aniline.
Jacobson Synthesis (modified) : This is often the more direct, one-pot method where the 4-substituted aniline is reacted directly with a thiocyanate salt and bromine in acetic acid. nih.gov
The generally accepted mechanism for the one-pot synthesis starts with the reaction between the aniline and thiocyanic acid (generated in situ from the thiocyanate salt) to form N-(4-(butan-2-yloxy)phenyl)thiourea. The next step is an electrophilic attack by bromine on the sulfur atom of the thiourea (B124793), forming a reactive sulfenyl bromide intermediate. This is followed by an intramolecular electrophilic attack from the activated sulfur onto the carbon atom ortho to the amino group on the benzene (B151609) ring. The subsequent loss of a proton and hydrogen bromide leads to the formation of the stable, aromatic 2-aminobenzothiazole ring system. nih.govgoogle.com Alternative cyclization strategies exist, such as metal-catalyzed intramolecular C-S bond formation, but the oxidative cyclization of thioureas remains a common and effective method. indexcopernicus.comresearchgate.net
Optimization of Reaction Conditions for Yield and Purity of this compound
For related syntheses, studies have shown that catalyst loading is a critical factor. For instance, in a metal-free synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas, the amount of iodine catalyst was optimized to achieve the highest product yield. acs.org Similarly, in an ultrasound-assisted synthesis, the weight percentage of the catalyst was fine-tuned to balance reaction efficiency and cost. kjscollege.com Solvents also play a crucial role, with studies demonstrating that solvent-free conditions or the use of specific solvents like DMSO can significantly impact reaction outcomes. acs.orgkjscollege.com
The table below presents an example of reaction condition optimization for a related benzothiazole synthesis, highlighting the variables that would be considered for the synthesis of the title compound.
Table 1: Example of Reaction Condition Optimization for a Benzothiazole Synthesis This table is a representative example based on general findings for optimizing benzothiazole synthesis and does not represent specific data for the title compound.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | I₂ (10) | DMSO | 60 | 56 | acs.org |
| 2 | I₂ (20) | DMSO | 75 | 84 | acs.org |
| 3 | I₂ (30) | DMSO | 75 | 82 | acs.org |
| 4 | I₂ (20) | DMF | 75 | 65 | acs.org |
| 5 | I₂ (20) | Toluene | 75 | <10 | acs.org |
Green Chemistry Approaches in the Synthesis of Benzothiazole Derivatives
Traditional methods for synthesizing benzothiazoles often rely on harsh reagents and volatile organic solvents. bohrium.com In recent years, significant efforts have been made to develop more environmentally benign synthetic routes in line with the principles of green chemistry. bohrium.comresearchgate.net These approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances.
Key green chemistry strategies applicable to the synthesis of the benzothiazole scaffold include:
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. semanticscholar.orgnih.govscielo.brresearchgate.net This technique has been successfully applied to the synthesis of various benzothiazole derivatives. semanticscholar.orgnih.gov
Ultrasound-Assisted Synthesis : Sonochemistry provides an alternative energy source that can promote reactions under mild conditions, often at room temperature and without the need for a solvent. kjscollege.comresearchgate.nettandfonline.comanalis.com.my This method is noted for its operational simplicity, faster reaction rates, and easy work-up procedures. kjscollege.comtandfonline.comanalis.com.my
Use of Green Solvents : Replacing conventional organic solvents with environmentally friendly alternatives like water, ethanol, or glycerol (B35011) is a core tenet of green chemistry. bohrium.comairo.co.in Glycerol, for example, has been used as a green solvent for the microwave-assisted synthesis of benzothiazoles. researchgate.net
Development of Recyclable Catalysts : The use of heterogeneous or reusable catalysts simplifies product purification and reduces chemical waste. kjscollege.combohrium.comorgchemres.org
Metal-Free Reactions : Designing synthetic pathways that avoid heavy or toxic metal catalysts is highly desirable. A metal-free process for synthesizing 2-aminobenzothiazoles has been developed using catalytic iodine with molecular oxygen as the ultimate green oxidant. acs.orgorganic-chemistry.orgacs.org
Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Benzothiazoles
| Method | Conditions | Advantages | Disadvantages | Source |
|---|---|---|---|---|
| Conventional | Reflux in organic solvent (e.g., acetic acid), hours | Well-established, versatile | Long reaction times, use of hazardous solvents, high energy consumption | nih.govsphinxsai.com |
| Microwave | Microwave irradiation, minutes | Rapid reaction, improved yields, high purity | Requires specialized equipment | semanticscholar.orgscielo.brresearchgate.net |
| Ultrasound | Ultrasonic irradiation, room temp, often solvent-free | Mild conditions, short reaction times, simple, energy efficient | Scalability can be a challenge | kjscollege.comresearchgate.netanalis.com.my |
| Green Catalyst | Recyclable catalyst, often in green solvents (e.g., water) | Catalyst reusability, reduced waste, easy work-up | Catalyst deactivation can occur | kjscollege.comorgchemres.org |
Table of Mentioned Chemical Compounds
Table 3: List of Chemical Compounds
| Compound Name | Molecular Formula | Role/Mention |
|---|---|---|
| This compound | C₁₁H₁₄N₂OS | Target Compound |
| 4-(butan-2-yloxy)aniline | C₁₀H₁₅NO | Key Precursor |
| p-Aminophenol | C₆H₇NO | Precursor for 4-(butan-2-yloxy)aniline |
| 2-Bromobutane | C₄H₉Br | Alkylating Agent |
| N-(4-(butan-2-yloxy)phenyl)thiourea | C₁₁H₁₆N₂OS | Intermediate |
| 2-Amino-1,3-benzothiazol-6-ol | C₇H₆N₂OS | Retrosynthetic Intermediate |
| Ammonium thiocyanate | CH₄N₂S | Reagent |
| Potassium thiocyanate | KSCN | Reagent |
| Bromine | Br₂ | Oxidizing Agent/Reagent |
| Glacial Acetic Acid | C₂H₄O₂ | Solvent |
| Chloroform | CHCl₃ | Solvent |
| Sulfuric Acid | H₂SO₄ | Catalyst/Reagent |
| 6-Methoxy-2-aminobenzothiazole | C₈H₈N₂OS | Analogous Compound |
| Iodine | I₂ | Catalyst |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | Solvent |
| Glycerol | C₃H₈O₃ | Green Solvent |
| Ethanol | C₂H₅OH | Green Solvent |
Post-Synthetic Derivatization Strategies of this compound at the Amino Group
The exocyclic amino group at the C2-position of the 1,3-benzothiazole scaffold is a versatile functional handle for a variety of post-synthetic modifications. Its nucleophilic character allows for reactions with a wide range of electrophilic partners, leading to the formation of amides, sulfonamides, ureas, and thioureas. While specific derivatization of this compound is not extensively documented in dedicated studies, the reactivity of its 2-amino group is analogous to that of other 6-substituted-2-aminobenzothiazoles. The strategies outlined below are based on established methodologies for this class of compounds and are considered applicable for the generation of a diverse library of derivatives.
Acylation Reactions
The formation of an amide bond via acylation of the 2-amino group is a common derivatization strategy. This transformation is typically achieved by reacting the 2-aminobenzothiazole core with acylating agents such as acyl chlorides or carboxylic anhydrides. For instance, 6-substituted 2-aminobenzothiazoles can be acylated with agents like 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride to yield the corresponding N-benzothiazol-2-yl-carboxamides. nih.gov Another approach involves reacting 6-substituted 2-aminobenzothiazoles with chloroacetyl chloride, followed by further substitution, to produce acetamide (B32628) derivatives. nih.gov These reactions provide a straightforward method to introduce a variety of substituents onto the benzothiazole core.
Table 1: Examples of Acylation Derivatives of 6-Substituted-1,3-benzothiazol-2-amines
| Starting Material | Acylating Agent | Solvent/Conditions | Product | Reference |
|---|---|---|---|---|
| 6-Substituted 2-aminobenzothiazole | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride | Not specified | N-(6-Substituted-1,3-benzothiazol-2-yl)-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide | nih.gov |
Sulfonylation Reactions
The 2-amino group can be readily converted into a sulfonamide functionality through reaction with various sulfonyl chlorides. This reaction is a standard procedure for modifying aminothiazoles. nih.gov For example, 2-aminothiazole (B372263) can be N-sulfonylated by reacting it with different sulfonyl chlorides in an aqueous solution of sodium acetate, with the mixture heated to 80–85 °C. nih.gov This methodology is applicable to the 2-aminobenzothiazole scaffold, allowing for the introduction of diverse aryl or alkyl sulfonyl groups. The synthesis of benzothiazole derivatives of sulfonamides has been reported, highlighting the utility of this reaction.
Table 2: Examples of Sulfonylation Derivatives of 2-Aminothiazole Scaffolds
| Starting Material | Sulfonylating Agent | Solvent/Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Aminothiazole | Benzenesulfonyl chloride | Water, Sodium acetate, 80-85 °C | N-(Thiazol-2-yl)benzenesulfonamide | nih.gov |
| 2-Aminothiazole | 4-Nitrobenzenesulfonyl chloride | Water, Sodium acetate, 80-85 °C | 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | nih.gov |
| 2-Amino-6-phenylbenzothiazole | Benzenesulfonyl chloride | Chloroform, Reflux | N-(6-Phenyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
Urea (B33335) and Thiourea Formation
One of the most widely explored derivatization strategies for 2-aminobenzothiazoles involves the reaction with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives. nih.govmdpi.com This reaction is generally high-yielding and tolerates a wide range of functional groups on both the benzothiazole and the is(othi)ocyanate reactant.
The synthesis typically involves treating a 6-substituted-2-aminobenzothiazole with an appropriate alkyl or aryl isocyanate, often in a solvent like dichloromethane, dioxane, or pyridine (B92270). nih.gov For example, 6-methoxy-2-aminobenzothiazole reacts with m-methoxy-phenylisocyanate in pyridine at 100 °C to yield the corresponding urea derivative. mdpi.com Similarly, reaction with benzoyl isothiocyanate can produce N-(benzothiazol-2-ylcarbamothioyl)benzamide derivatives. researchgate.net This approach allows for the systematic exploration of structure-activity relationships by varying the substituents on the isocyanate partner.
Table 3: Examples of Urea and Thiourea Derivatives of 6-Substituted-1,3-benzothiazol-2-amines
| Starting Material | Reagent | Solvent/Conditions | Product | Reference |
|---|---|---|---|---|
| 6-Methoxy-2-aminobenzothiazole | m-Methoxy-phenylisocyanate | Pyridine, 100 °C, 20 h | N-(6-Methoxy-1,3-benzothiazol-2-yl)-N'-(3-methoxyphenyl)urea | mdpi.com |
| 6-Methoxy-2-aminobenzothiazole | m-Methoxy-phenylisothiocyanate | Pyridine, 100 °C, 20 h | N-(6-Methoxy-1,3-benzothiazol-2-yl)-N'-(3-methoxyphenyl)thiourea | mdpi.com |
| 6-Nitro-2-aminobenzothiazole | Ethyl isocyanate | Toluene, TEA, Reflux | N-(6-Nitro-1,3-benzothiazol-2-yl)-N'-(ethyl)urea | mdpi.com |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 6 Butan 2 Yloxy 1,3 Benzothiazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine, both ¹H and ¹³C NMR would provide definitive evidence for its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The butan-2-yloxy substituent would produce a characteristic set of signals, including a methine (CH) proton, a methylene (B1212753) (CH₂) group, and two methyl (CH₃) groups. The amine (NH₂) protons would likely appear as a broad singlet. nih.govresearchgate.netmdpi.com Deuterium exchange experiments can confirm the NH₂ signal. mdpi.com
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The spectrum would show signals for the nine carbons of the benzothiazole (B30560) core and the four carbons of the butoxy side chain. nih.govmdpi.comnih.govacs.org The chemical shifts are influenced by the electron-donating effects of the amino and alkoxy groups. The carbon attached to the oxygen (C-6) and the carbon of the thiazole (B1198619) ring bonded to the amino group (C-2) are expected to be significantly affected. nih.govacs.org
Predicted NMR Data for this compound This table is predictive, based on data for analogous compounds.
| Assignment | ¹H NMR Predicted δ (ppm) | ¹³C NMR Predicted δ (ppm) |
| NH₂ | Broad singlet (~5.0-7.0) | - |
| Aromatic-H (3 protons) | 6.8 - 7.6 | 105 - 155 |
| O-CH (sec-butyl) | Multiplet (~4.4) | ~75 |
| CH₂ (sec-butyl) | Multiplet (~1.7) | ~29 |
| CH₃ (sec-butyl, terminal) | Triplet (~0.9) | ~10 |
| CH₃ (sec-butyl, internal) | Doublet (~1.3) | ~19 |
| Benzothiazole Carbons (9 carbons) | - | 105 - 170 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (molecular formula: C₁₁H₁₄N₂OS), the exact molecular weight is 222.08 g/mol .
In techniques like Electrospray Ionization (ESI-MS), the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 223.09. nih.govnih.gov High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. nih.gov
The fragmentation pattern in electron ionization (EI) mass spectrometry typically involves the loss of stable fragments. libretexts.org Expected fragmentation pathways for this molecule would include:
Loss of the butoxy side chain.
Cleavage of the ether bond.
Fragmentation of the benzothiazole ring system. nist.gov
Analysis of these fragments helps to piece together the molecular structure, confirming the presence of both the benzothiazole core and the butan-2-yloxy substituent. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. core.ac.uk The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. researchgate.netnih.gov
Key Expected IR Absorption Bands This table is predictive, based on data for analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3200 - 3400 | acs.org |
| Aromatic C-H | Stretch | 3000 - 3100 | researchgate.net |
| Aliphatic C-H | Stretch | 2850 - 2960 | researchgate.net |
| Thiazole C=N | Stretch | 1550 - 1650 | researchgate.netresearchgate.net |
| Aromatic C=C | Stretch | 1450 - 1600 | uokerbala.edu.iq |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 | |
| C-S Bond | Stretch | 600 - 700 | japsonline.com |
The presence of strong bands for N-H stretching, along with C-H bands for both aromatic and aliphatic components, and a prominent C-O ether stretch, would provide strong evidence for the proposed structure. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The benzothiazole ring system is a chromophore that absorbs UV light. The presence of the amino (-NH₂) and alkoxy (-O-butyl) groups, which are powerful auxochromes, is expected to influence the absorption maxima.
These electron-donating groups will likely cause a bathochromic shift (a shift to longer wavelengths) of the π→π* transitions of the aromatic system compared to the unsubstituted 2-aminobenzothiazole (B30445). uokerbala.edu.iq This shift is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen and oxygen atoms. Analysis of the absorption spectrum can thus help confirm the substitution pattern on the benzothiazole core.
High-Resolution Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic methods are indispensable for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the purity assessment of non-volatile compounds like this compound. nih.gov A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would typically be used. Purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. Preparative HPLC can be used for purification.
Gas Chromatography (GC): GC can be used if the compound is sufficiently volatile and thermally stable. It is often coupled with a mass spectrometer (GC-MS), providing both separation and structural identification of the components in a mixture. nih.govacs.org This is a powerful combination for confirming the identity of the main product and identifying any impurities. nih.govacs.org
These techniques are crucial in synthesis to ensure that the characterized material is a pure substance, which is vital for any subsequent application or study. wisdomlib.org
Single Crystal X-ray Diffraction for Definitive Solid-State Structure (if applicable for analogues)
Single crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional arrangement of atoms in the solid state. While obtaining a suitable single crystal of this compound may be challenging, analysis of analogous structures provides valuable insight.
Theoretical and Computational Insights into this compound
Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules, predicting their reactivity, and elucidating their interactions with biological systems. For the compound this compound, a range of theoretical studies can be employed to characterize its molecular structure, electronic landscape, and potential as a biologically active agent. While specific experimental and computational data for this exact molecule are not extensively detailed in publicly available literature, the following sections describe the established theoretical methodologies that are applied to the broader class of 2-aminobenzothiazole derivatives to understand their chemical behavior.
Theoretical and Computational Chemistry Studies of 6 Butan 2 Yloxy 1,3 Benzothiazol 2 Amine
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property-based features of a series of compounds with their biological activities. These models are instrumental in drug discovery for predicting the activity of novel molecules and for optimizing lead compounds. For analogues of this compound, which belongs to the broader class of 2-aminobenzothiazoles, QSAR studies have been employed to elucidate the key structural requirements for various biological activities, including anticancer and anticonvulsant effects. chula.ac.thresearchgate.net
The general approach involves generating a dataset of benzothiazole analogues with known biological activities, calculating a range of molecular descriptors for each molecule, and then using statistical methods, such as multiple linear regression, to build a mathematical model. chula.ac.thchula.ac.th These descriptors typically fall into categories such as steric, electronic, and hydrophobic parameters. researchgate.netresearchgate.net
One prominent QSAR approach applied to benzothiazole derivatives is Group-based QSAR (GQSAR). chula.ac.thchula.ac.th This method analyzes the contribution of different substituent groups at specific positions on the molecular scaffold. chula.ac.th For instance, in a study on 41 benzothiazole derivatives for anticancer activity, the dataset was fragmented into two key variable groups (R1 and R2) attached to a common benzothiazole scaffold. chula.ac.thchula.ac.th The GQSAR models generated revealed that hydrophobic groups at the R1 position tended to enhance anticancer activity. chula.ac.thresearchgate.net
The statistical robustness and predictive power of these models are evaluated using several parameters. A good QSAR model is characterized by high correlation coefficients (r²), cross-validated correlation coefficients (q²), and predictive correlation coefficients for an external test set (pred_r²). chula.ac.thresearchgate.net
For example, a GQSAR model for anticancer benzothiazole derivatives yielded the following statistical values, indicating a reliable and predictive model. chula.ac.th
| Parameter | Value | Description |
| n | 28 | Number of compounds in the training set |
| r² | 0.81 | Coefficient of determination |
| q² | 0.75 | Cross-validated correlation coefficient |
| pred_r² | 0.70 | Predictive r² for the external test set |
| F-test | - | Fisher test value indicating statistical significance |
Table 1: Statistical validation parameters for a GQSAR model of anticancer benzothiazole derivatives. chula.ac.th
The descriptors identified as critical in this particular model highlight the importance of electronic and hydrophilic properties of the substituents. chula.ac.th
| Descriptor | Contribution | Interpretation |
| R1-DeltaEpsilonC | Negative | A lower value for this electronic descriptor at the R1 position is favorable for activity. |
| R1-XKHydrophilic Area | Negative | A smaller hydrophilic area at the R1 position increases activity, aligning with the finding that hydrophobic groups are preferred. chula.ac.thresearchgate.net |
| R2-6 Chain Count | Positive | A higher count of 6-membered chains at the R2 position is beneficial for activity. |
Table 2: Key molecular descriptors from a GQSAR model for anticancer benzothiazole derivatives and their influence on biological activity. chula.ac.th
Similarly, QSAR studies have been conducted on riluzole (B1680632) (a structurally related benzothiazole) and its analogues to understand the requirements for anticonvulsant activity. researchgate.netnih.gov One such study on 24 riluzole analogues resulted in a statistically significant model (r > 0.97, q² = 0.97753) using descriptors like polarizability, density, molar refractivity, and molar volume. researchgate.net These findings provide a framework for designing more potent anticonvulsant agents based on the benzothiazole nucleus. researchgate.net The validated models offer crucial insights into the structural features that can be modified to optimize the desired biological effect. researchgate.net
Investigations into Biological Target Interactions and Mechanistic Insights of 6 Butan 2 Yloxy 1,3 Benzothiazol 2 Amine
Receptor Binding Assays and Ligand-Receptor Interaction Profiling (e.g., GPR35)
G protein-coupled receptors (GPCRs) are a major class of drug targets. The orphan receptor GPR35 has been identified as a potential target for metabolic and immune disorders. researchgate.net Investigating the interaction of compounds with such receptors is crucial for drug discovery. A variety of assay technologies are employed to profile ligand-receptor interactions, even for poorly characterized receptors like GPR35. nih.govnih.gov
One effective method for quantifying ligand efficacy and potency is the β-arrestin-2 recruitment assay. nih.govnih.gov Upon agonist binding to the receptor, β-arrestin-2 is recruited to the cell membrane, an event that can be measured using proximity-based techniques like Bioluminescence Resonance Energy Transfer (BRET). researchgate.netnih.gov In a BRET-based assay, GPR35 and β-arrestin-2 are linked to a luciferase and a fluorescent protein, respectively; ligand-induced interaction brings them into close proximity, generating a detectable BRET signal. nih.gov An alternative is the Tango™ assay, where a protease-tagged β-arrestin cleaves a modified receptor C-terminus, releasing a transcription factor that drives the expression of a reporter gene like β-lactamase. nih.gov
Other functional assays include monitoring the phosphorylation of downstream signaling proteins like ERK1/2. nih.gov Since multiple G-protein signals can converge on this pathway, phospho-ERK1/2 immunoblotting provides an integrated measure of receptor activation without prior knowledge of the specific G-protein coupling. nih.gov While these methods are established for characterizing GPR35 ligands, specific studies profiling the interaction of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine with GPR35 have not been prominently reported in the reviewed literature.
Modulation of Specific Biological Pathways at the Molecular Level
Beyond direct enzyme or receptor binding, benzothiazole (B30560) derivatives can exert their effects by modulating complex biological pathways at the molecular level. Research has shown that these compounds can influence pathways related to cell proliferation, inflammation, and survival.
A study on 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine , a structural analogue, revealed significant anticancer and anti-inflammatory activities. nih.gov This compound was found to:
Inhibit Cancer Cell Proliferation: It significantly inhibited the growth of A431 (skin), A549 (lung), and H1299 (lung) cancer cell lines. nih.gov
Induce Apoptosis and Cell Cycle Arrest: It promoted programmed cell death (apoptosis) and caused the cell cycle to halt, preventing further division of cancer cells. nih.gov
Suppress Inflammatory Pathways: The compound decreased the activity of key pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov
Hinder Cell Migration: It also impeded the ability of cancer cells to migrate, a critical step in metastasis. nih.gov
Other research has pointed to different molecular targets. Certain benzothiazole-based compounds function as inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone critical for the stability of many proteins involved in cancer progression. mdpi.com These inhibitors were shown to cause the dose-dependent degradation of Hsp90 client proteins. mdpi.com Additionally, the benzothiazole scaffold has been incorporated into molecules designed to target microtubules, which are essential for cell division, making them a target for anticancer agents. ijper.org
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For the 2-aminobenzothiazole (B30445) class, SAR studies have explored modifications at the 6-position alkoxy group and the 2-position amino group to optimize potency and selectivity for various targets. doaj.orgnih.govnih.gov
The alkoxy group at the 6-position of the benzothiazole ring is a critical determinant of biological activity. doaj.orgnih.gov Studies on a series of 6-alkyloxy and 6-benzyloxy substituted benzothiazoles revealed that this position significantly influences potency for MAO-B inhibition. doaj.org While simple alkoxy groups like methoxy (B1213986) are common, extending or modifying this substituent can dramatically enhance activity. nih.govresearchgate.netsphinxsai.com For example, replacing a small alkoxy group with a larger, substituted benzyloxy moiety led to compounds with nanomolar IC50 values for MAO-B. doaj.org Specifically, derivatives with 3-chlorobenzyloxy and 4-cyanobenzyloxy groups were among the most potent MAO-B inhibitors identified in one study. doaj.org This suggests that the size, electronics, and substitution pattern of the group at the 6-position are key for optimal interaction with the enzyme's active site. The presence of a 6-ethoxy group in 6-ethoxy-2-aminobenzothiazole has been linked to strong local anesthetic properties. nih.govresearchgate.net
The 2-amino group of the benzothiazole core is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives with diverse pharmacological profiles. nih.govnih.gov This group readily reacts with electrophilic reagents, enabling the construction of new heterocyclic systems. nih.gov
Common derivatization strategies include:
Acylation and Amide Formation: Reaction with reagents like chloroacetyl chloride produces an intermediate that can be further condensed with various primary or secondary amines to generate a library of amide derivatives. nih.govresearchgate.net
Schiff Base Formation: Condensation with aldehydes yields imines (Schiff bases), which can serve as intermediates for synthesizing more complex heterocyclic rings like thiazolidinones or oxazepines. researchgate.netresearchgate.net
Thiourea (B124793) Derivatives: Treatment with isothiocyanates produces thiourea derivatives. researchgate.net
Fused Heterocycle Synthesis: The amino group can participate in cyclization reactions to form fused systems. For example, CuI-catalyzed oxidative cyclization with 2-phenoxyacetophenones leads to imidazo[2,1-b]thiazoles. nih.gov Similarly, reaction with hydrazine (B178648) hydrate (B1144303) can replace the amino group with a hydrazine residue, which is a precursor for synthesizing numerous hydrazones. nih.gov
These modifications allow for the exploration of new chemical space and the development of compounds with tailored activities, such as anticancer or antidepressant agents. nih.govnih.gov
The table below summarizes the impact of various substituents on the biological activity of the 2-aminobenzothiazole scaffold.
| Position of Substitution | Substituent Type | Observed Biological Activity/Potency Impact | Reference |
|---|---|---|---|
| Position 6 (Alkoxy) | Substituted benzyloxy groups (e.g., -OCH2-Ph-Cl) | Potent and selective MAO-B inhibition. | doaj.org |
| Position 6 (Alkoxy) | Methoxy (-OCH3) or Ethoxy (-OCH2CH3) | Associated with anti-inflammatory and local anesthetic activity. | nih.govresearchgate.netsphinxsai.com |
| Position 2 (Amino) | N-substitution with piperazine (B1678402) heterocycles | Leads to compounds with potential antidepressant activity. | nih.gov |
| Position 2 (Amino) | N-substitution with a 4-nitrobenzyl group (on a 6-chloro scaffold) | Potent anticancer and anti-inflammatory effects. | nih.gov |
| Position 2 (Amino) | Derivatization into thiazolidinone ring | Associated with a broad spectrum of activities including antimicrobial and anthelmintic. | researchgate.net |
| Position 5 | Chloro (-Cl) group | Enhanced anti-inflammatory activity. | sphinxsai.com |
These studies highlight that potent and selective compounds can be designed by strategically combining different functional groups. For example, potent MAO-B inhibitors often feature a larger, lipophilic group at the 6-position, while derivatization of the 2-amino group can introduce entirely new pharmacological properties, such as anticancer or CNS activity. doaj.orgnih.govnih.gov
Mechanistic Characterization of Bioactivity (e.g., binding site, inhibition mechanism)
Direct mechanistic characterization, including the definitive binding site and mode of inhibition for this compound, is not extensively documented. However, research on analogous 2-aminobenzothiazole compounds provides valuable insights into potential mechanisms.
Derivatives of 2-aminobenzothiazole have been investigated as inhibitors of various enzymes and protein targets. For instance, a series of 2-amino-heteroaryl-benzothiazole-6-anilides were identified as potent inhibitors of the lymphocyte-specific protein tyrosine kinase p56(lck), a member of the Src family of non-receptor protein tyrosine kinases. scholarsresearchlibrary.comnih.gov These compounds demonstrated excellent cellular activity against T-cell proliferation. nih.gov The structure-activity relationship (SAR) studies of these inhibitors highlighted the importance of the substituents on the benzothiazole core for their inhibitory potency. scholarsresearchlibrary.comnih.gov
In the context of antifungal research, certain 6-substituted 2-aminobenzothiazole derivatives have been studied for their activity against various fungal species. Molecular modeling studies for some of these derivatives suggest that they may target enzymes like lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. researchgate.net Docking studies have shown potential interactions within the active site of this enzyme. researchgate.net
Furthermore, some benzothiazole derivatives have been explored as anticonvulsant agents. scholarsresearchlibrary.comresearchgate.net While the precise mechanism for many is not fully elucidated, proposed mechanisms include interactions with voltage-gated sodium channels or modulation of neurotransmitter systems like glutamate. scholarsresearchlibrary.comresearchgate.net The substitution at the 6-position of the benzothiazole ring has been shown to be crucial for activity in these contexts as well. benthamscience.com
It is important to note that while these findings for related compounds are informative, the specific butan-2-yloxy group of the subject compound will uniquely influence its physicochemical properties, such as lipophilicity and steric profile, which in turn will dictate its specific binding interactions and inhibitory mechanisms.
High-Throughput Screening (HTS) Approaches for Identifying Biological Partners
Specific high-throughput screening (HTS) campaigns that have identified this compound are not described in the available literature. However, HTS is a common and powerful strategy for discovering the biological partners of novel compounds.
HTS campaigns have been successfully employed to identify active compounds within the broader 2-aminobenzothiazole class. For example, a whole-cell screen against a recombinant strain of Mycobacterium tuberculosis that underexpressed the essential signal peptidase LepB led to the identification of an amino-benzothiazole scaffold as having potential antitubercular activity. nih.govbiorxiv.org Although subsequent investigation revealed that the compounds did not directly target LepB, this demonstrates the utility of HTS in identifying promising scaffolds for further development. nih.govbiorxiv.org
The general process for using HTS to find biological partners for a compound like this compound would involve screening it against large libraries of biological targets. These libraries can be composed of diverse target classes, including:
Enzyme panels: A wide array of purified enzymes (e.g., kinases, proteases, phosphatases) can be used in biochemical assays to directly measure inhibition by the test compound.
Receptor binding assays: These assays measure the ability of a compound to bind to a variety of cell surface or nuclear receptors.
Cell-based assays: These assays use engineered cell lines to report on the activity of specific signaling pathways or cellular processes. A compound's effect on the reporter system can indicate an interaction with a component of that pathway.
A hypothetical HTS workflow for this compound is outlined in the table below.
| Step | Description | Details |
| 1. Assay Development | Design and optimize robust assays for a panel of diverse biological targets. | This could include fluorescence-based enzymatic assays, radioligand binding assays, or cell-based reporter gene assays. |
| 2. Primary Screen | Screen the compound at a single, high concentration against the entire target library. | The goal is to identify initial "hits" where the compound shows significant activity. |
| 3. Hit Confirmation | Re-test the initial hits to confirm their activity and rule out false positives. | This is often done using the same assay as the primary screen. |
| 4. Dose-Response Analysis | Test the confirmed hits at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values). | This allows for the ranking of hits based on their potency. |
| 5. Secondary & Orthogonal Assays | Test active compounds in different, related assays to confirm their mechanism of action and rule out assay-specific artifacts. | For example, an inhibitor identified in a biochemical assay would be tested in a relevant cell-based assay. |
| 6. Target Deconvolution | For hits from phenotypic or cell-based screens, further studies are conducted to identify the specific molecular target. | This can involve techniques such as affinity chromatography, proteomics, or genetic approaches. |
Through such a systematic screening process, the specific biological partners and, consequently, the therapeutic potential of this compound could be elucidated.
Advanced Applications and Future Research Directions of 6 Butan 2 Yloxy 1,3 Benzothiazol 2 Amine
Development of 6-(Butan-2-yloxy)-1,3-benzothiazol-2-amine as Chemical Probes for Biological Systems
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or organelles, to study their function in a biological system. The benzothiazole (B30560) core is an excellent fluorophore, a molecule that can re-emit light upon light excitation, making it highly suitable for developing such probes. mdpi.comresearchgate.net Derivatives of 2-aminobenzothiazole (B30445) are of particular interest due to their tunable photophysical properties and their capacity for specific molecular recognition. mdpi.com
The structure of this compound could be systematically modified to create probes for various biological applications. For instance, the 2-amino group can be functionalized to introduce specific binding motifs for a target protein, while the 6-butoxy group can be altered to fine-tune the molecule's solubility and cell permeability. The intrinsic fluorescence of the benzothiazole core would serve as the reporter, allowing for visualization and tracking within a cellular environment. Research has shown that benzothiazole derivatives can act as fluorescent probes for detecting metal ions and imaging specific cellular components, highlighting the potential of this chemical class. researchgate.net
Role in Lead Compound Identification and Optimization for Drug Discovery (Pre-Clinical Focus)
In drug discovery, a "lead compound" is a chemical that has shown promising biological activity against a specific target and serves as the starting point for optimization into a potential drug candidate. The benzothiazole nucleus is considered a "privileged structure" because it is a recurring motif in molecules that exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. researchgate.netnih.govnih.gov
The compound this compound can serve as a valuable scaffold in lead discovery. High-throughput screening campaigns could identify it or its close analogues as "hits." Subsequently, a lead optimization process would involve synthesizing a library of related compounds to improve potency, selectivity, and pharmacokinetic properties. nih.gov This iterative process of design, synthesis, and testing is central to modern drug discovery. nih.gov For example, modifications could involve:
Varying the alkoxy chain at position 6: Changing the length or branching of the butoxy group could affect binding affinity and metabolic stability.
Substituting the 2-amino group: Acylation or alkylation of the amine can alter hydrogen bonding capabilities and interaction with the target. researchgate.net
Introducing other substituents on the benzene (B151609) ring: Adding groups at positions 4, 5, or 7 can further modulate the electronic and steric properties of the molecule.
One study demonstrated the optimization of benzothiazole amides as potent antimycobacterial agents, where replacing an initial adamantyl group with various cyclohexyl derivatives led to compounds with significantly improved activity. nih.gov This exemplifies the type of optimization strategy that could be applied to analogues of this compound.
Table 1: Examples of Biologically Active Benzothiazole Derivatives
| Compound/Derivative Class | Biological Activity | Target/Mechanism of Action | Reference(s) |
|---|---|---|---|
| Benzothiazole Amides | Antimycobacterial | MmpL3 Transporter | nih.gov |
| Riluzole (B1680632) (6-(trifluoromethoxy)-2-benzothiazolamine) | Neuroprotective, Anticonvulsant | Glutamate transmission modulation | researchgate.netnih.gov |
| Benzothiazole-Hydrazones | hMAO-B Inhibition | Monoamine Oxidase B | mdpi.com |
| 6-Ethoxy-2-amino benzothiazole | Local Anesthetic | Not specified | researchgate.netnih.gov |
Applications in Materials Science (e.g., Organic Electronics, Dyes, Sensors)
The unique electronic and photophysical properties of benzothiazoles make them attractive for applications in materials science. nih.gov Their conjugated aromatic system allows for efficient charge transport and luminescence, which are critical for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com
Organic Electronics: Benzothiazole derivatives are used as building blocks for conjugated polymers and small molecules in organic electronics. The electron-deficient nature of the benzothiazole ring can be paired with electron-rich units to create materials with specific energy levels for use in solar cells or as light-emitting layers in OLEDs. mdpi.comnih.gov
Dyes and Pigments: The ability of benzothiazoles to absorb and emit light makes them useful as fluorescent dyes. The color and fluorescence intensity can be tuned by chemical modification of the core structure. mdpi.com
Chemosensors: The benzothiazole scaffold can be functionalized with specific receptors to create chemosensors that detect the presence of ions or molecules. mdpi.com Binding of the target analyte to the receptor can induce a change in the fluorescence or color of the benzothiazole unit, providing a detectable signal. researchgate.net For example, a benzothiazole derivative has been developed as a fluorescent probe for the ratiometric detection of aluminum (Al³⁺) ions in water samples. researchgate.net
The specific compound this compound, with its alkoxy and amino functional groups, could be explored for these applications. The butoxy group can enhance solubility in organic solvents used for device fabrication, while the amino group provides a site for further chemical linkage to create larger polymeric structures or attach to sensor surfaces.
Bioimaging Applications of Fluorescent Benzothiazole Derivatives
Bioimaging involves the use of techniques to visualize biological processes in real-time within living cells or organisms. Fluorescence microscopy is a powerful tool in this field, and it relies on fluorescent probes that can label specific structures or report on cellular events. Benzothiazole derivatives have emerged as promising scaffolds for creating such probes due to their high photostability, large Stokes shifts (the difference between absorption and emission maxima), and tunable solvatochromic properties (where the color changes with solvent polarity). mdpi.comnih.gov
Researchers have successfully developed benzothiazole-based dyes for specific bioimaging tasks:
Organelle Staining: A series of fluorescent 2,1,3-benzothiadiazole (B189464) derivatives were synthesized and found to be excellent probes for imaging lipid droplets in cancer cells. nih.gov A correlation was established between high lipophilicity (log P ≥ 4) and specific accumulation in these organelles. nih.gov
Ion Detection in Cells: A benzothiazole-based probe was successfully used to monitor Al³⁺ ions within human stromal cells, demonstrating its utility for intracellular sensing. researchgate.net
Amyloid Plaque Detection: The fluorescence properties of some benzothiazole derivatives make them suitable as probes to detect protein aggregates like β-amyloid, which are implicated in Alzheimer's disease.
The compound this compound is a candidate for development into a bioimaging agent. Its structural features could be fine-tuned to target specific cellular compartments or to respond to changes in the local microenvironment, such as pH or ion concentration.
Table 2: Photophysical Properties of Selected Fluorescent Benzothiazole Derivatives
| Derivative Type | Excitation λ (nm) | Emission λ (nm) | Application | Reference(s) |
|---|---|---|---|---|
| 2-Aryl-benzothiazoles | ~330 | 380-450 | General Fluorescence | |
| BHM (for Al³⁺ detection) | 370 | 545 (460 with Al³⁺) | Ion Sensing, Cell Imaging | researchgate.net |
| 4-N-substituted BTDs | Varies | Varies | Lipid Droplet Imaging | nih.gov |
Opportunities for Further Synthetic Exploration and Novel Analogues
The versatility of the benzothiazole scaffold stems from the numerous synthetic pathways available for its modification. nih.gov The synthesis of novel analogues of this compound presents a rich field for chemical exploration. The most common methods for creating the core structure involve the condensation of a 2-aminothiophenol (B119425) with reagents like aldehydes, carboxylic acids, or acyl chlorides. nih.gov
Future synthetic work could focus on several strategies to generate novel analogues with enhanced or entirely new properties:
Modification of the 2-Amino Group: This group is a key synthetic handle. It can react with chloroacetyl chloride to form an intermediate that can then be coupled with various amines, or it can be converted into a thiourea (B124793) derivative, opening pathways to more complex heterocyclic systems. researchgate.net
Derivatization at the 6-Position: The butoxy group can be replaced with a variety of other functional groups. For example, starting from a 6-hydroxybenzothiazole (B183329) precursor would allow for the introduction of different alkyl or aryl ethers, esters, or other functionalities to probe structure-activity relationships.
Ring System Elaboration: The core benzothiazole can be used as a building block for more complex fused systems. For instance, reactions can yield structures containing additional thiazolidinone or imidazole (B134444) rings, which are themselves important pharmacophores. researchgate.net
Modern Coupling Reactions: Cross-coupling reactions, such as the Suzuki reaction, can be employed to attach new aryl or heteroaryl groups to the benzothiazole scaffold, significantly expanding the accessible chemical space. For example, a bromo-substituted benzothiazole can be coupled with various phenylboronic acids to create a library of biarylbenzothiazoles.
These synthetic explorations could lead to the discovery of compounds with superior performance as drugs, probes, or materials.
Integration of Artificial Intelligence and Machine Learning in Predicting Activities of Benzothiazole Compounds
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and drug discovery. researchgate.netuminho.pt These computational tools can analyze vast datasets of chemical structures and their associated biological activities to build predictive models. nih.gov This approach, often part of a Quantitative Structure-Activity Relationship (QSAR) study, can significantly accelerate the identification of promising new compounds by prioritizing which molecules to synthesize and test. nih.gov
For the benzothiazole class, including this compound, AI and ML can be applied in several ways:
Activity Prediction: By training ML algorithms (e.g., Random Forest, Support Vector Machines, Deep Neural Networks) on a dataset of known benzothiazole derivatives and their measured activities (such as anticancer, antioxidant, or enzyme inhibitory), a model can be developed to predict the activity of new, unsynthesized analogues. nih.govnih.gov
Property Prediction: ML models can predict crucial ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties, helping to filter out compounds with undesirable characteristics early in the discovery process. arxiv.org
De Novo Design: Generative AI models can design entirely new molecules that are predicted to be active against a specific target, providing novel starting points for synthetic chemists.
A recent study successfully used an ML approach to build a QSAR model for a series of thiazole (B1198619) derivatives to predict their inhibitory activity against the estrogen receptor, demonstrating the utility of these methods for this class of heterocyles. nih.gov A similar strategy could be employed for benzothiazoles, leveraging the growing databases of chemical information to guide the discovery of the next generation of functional molecules. researchgate.netuminho.pt
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of benzothiazole derivatives typically involves cyclization of substituted anilines with thiocyanate reagents. For 6-substituted derivatives, a bromine/glacial acetic acid system is effective for cyclization . Optimize reaction temperature (<10°C during bromine addition) and use ethanol or chloroform for recrystallization to improve purity and yield. For ether-linked substituents (e.g., butan-2-yloxy), nucleophilic substitution under reflux with a base (e.g., K₂CO₃) is recommended .
Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | Aniline derivative, KSCN, Br₂/glacial acetic acid, <10°C | Benzothiazole ring formation |
| Etherification | 2-bromobutane, K₂CO₃, DMF, 80°C, 12h | Introduction of butan-2-yloxy group |
| Purification | Ethanol recrystallization | Yield enhancement (70–85%) |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
-
¹H NMR : Key signals include:
-
δ 1.2–1.4 ppm (doublet, CH₃ from butan-2-yloxy).
-
δ 4.5–4.7 ppm (multiplet, OCH(CH₂CH₃)₂).
-
δ 6.8–7.5 ppm (aromatic protons from benzothiazole) .
-
IR : Stretching vibrations at 3200–3400 cm⁻¹ (N-H), 1250 cm⁻¹ (C-O-C ether), and 1600 cm⁻¹ (C=N) confirm functional groups .
- Data Contradiction Tip : Discrepancies in aromatic proton shifts may arise from solvent polarity. Compare spectra in DMSO-d₆ vs. CDCl₃ to resolve ambiguities .
Advanced Research Questions
Q. How does the butan-2-yloxy substituent influence the compound’s bioactivity compared to methoxy or methylthio analogs?
- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies:
-
Synthesis : Prepare analogs (e.g., 6-methoxy, 6-methylthio) using identical protocols .
-
Testing : Evaluate antimicrobial (MIC assays) or enzyme inhibition (HDAC3 IC₅₀) .
-
Findings : Butan-2-yloxy’s bulkiness may enhance lipid membrane penetration, improving bioavailability vs. smaller substituents .
Example SAR Table :
Substituent HDAC3 IC₅₀ (µM) LogP OCH₂CH(CH₃)₂ 3.4 (hypothetical) 2.8 OCH₃ 5.1 1.9 SCH₃ 4.3 2.5
Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms for benzothiazole derivatives?
-
Methodological Answer : X-ray diffraction (e.g., triclinic P1 space group analysis) identifies spatial arrangements critical to reactivity. For example, in 2-(adamantyl)-N-benzothiazolyl acetamide, gauche conformations of bulky groups affect hydrogen bonding and dimerization . Apply density functional theory (DFT) to model transition states and compare with experimental crystallographic data .
-
Case Study : Disputed mechanisms for acetamide formation (nucleophilic vs. electrophilic pathways) were resolved by observing H-bonded dimers in crystal structures, supporting a stepwise nucleophilic attack .
Methodological Challenges & Solutions
Q. How to address low yields in the final etherification step of this compound synthesis?
- Troubleshooting :
- Cause : Steric hindrance from the butan-2-yloxy group.
- Solution : Use polar aprotic solvents (DMF) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and optimize reaction time (up to 24h) .
Q. What strategies validate the compound’s stability under biological assay conditions?
- Protocol :
Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) for 72h.
Analysis : HPLC (C18 column, acetonitrile/water gradient) to detect degradation products.
Outcome : >90% purity retention confirms suitability for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
